

# Part 1: Executive Summary & Critical Differentiation

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## Compound of Interest

Compound Name: 4-Chloro-2,3-dimethylphenol

CAS No.: 1570-76-9

Cat. No.: B072185

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Subject: **4-Chloro-2,3-dimethylphenol** CAS Registry Number: 1570-76-9 Synonyms: 4-Chloro-2,3-xyleneol; 2,3-Dimethyl-4-chlorophenol Molecular Formula: C<sub>8</sub>H<sub>9</sub>ClO Molecular Weight: 156.61 g/mol [1]

Critical Advisory: This compound is frequently confused with its structural isomer, Chloroxylenol (PCMX, 4-Chloro-3,5-dimethylphenol, CAS 88-04-0), which is the active ingredient in common antiseptics like Dettol.[1] Researchers must verify the substitution pattern (2,3-dimethyl vs. 3,5-dimethyl) before synthesis or application, as the steric and electronic environments differ significantly. This guide focuses exclusively on the 2,3-dimethyl isomer.

## Part 2: Molecular Architecture & Electronic Profile

### Structural Topology

The molecule consists of a benzene core substituted at four contiguous positions, creating a "1,2,3,4-tetrasubstituted" pattern. This crowding introduces unique steric interactions absent in the more symmetrical 3,5-dimethyl isomer.

- Position 1 (Hydroxyl): The primary functional group, acting as a hydrogen bond donor/acceptor.
- Position 2 (Methyl): Ortho to the hydroxyl.[2] It exerts a "buttressing effect," slightly twisting the O-H bond out of planarity or restricting its rotation.

- Position 3 (Methyl): Meta to the hydroxyl. It sterically crowds the 4-position.[1]
- Position 4 (Chlorine): Para to the hydroxyl. The C-Cl bond is flanked by the 3-methyl group, creating significant steric strain (van der Waals repulsion) that protects the chlorine from metabolic displacement.[1]

## Electronic Effects & Dipole Moment

The reactivity of the phenol ring is governed by the interplay of the substituents:

- Hydroxyl (-OH): Strong activator (+ effect), ortho/para director.
- Methyl Groups (-CH<sub>3</sub>): Weak activators (+ effect), ortho/para directors.
- Chlorine (-Cl): Weak deactivator (- > +), ortho/para director.[1]

Net Vector Analysis: The dipole moment is influenced by the opposing vectors of the electronegative Oxygen (Position 1) and Chlorine (Position 4). However, the 2,3-methyl groups disrupt the symmetry. Unlike the 3,5-isomer where methyls cancel each other out vectorially, the 2,3-arrangement creates a distinct net dipole, likely increasing solubility in polar organic solvents compared to PCMX.

## Part 3: Synthesis & Manufacturing Protocols

The synthesis of **4-Chloro-2,3-dimethylphenol** presents a classic problem in regioselective aromatic substitution. The starting material, 2,3-Dimethylphenol (2,3-Xylenol), has two open activated positions: C4 and C6.

## Regioselectivity Logic

- C4 Attack (Target): Para to the -OH group (strongest director).[1] Sterically hindered by the C3-methyl.[1]
- C6 Attack (Impurity): Ortho to the -OH group. Less sterically hindered (adjacent to H), but electronically less favored than para-substitution.

Experimental Outcome: Despite the steric hindrance at C4, the electronic dominance of the para-directing hydroxyl group typically drives the reaction to favor the 4-chloro isomer, provided the chlorinating agent is not excessively bulky.

## Laboratory Synthesis Protocol

Reagents:

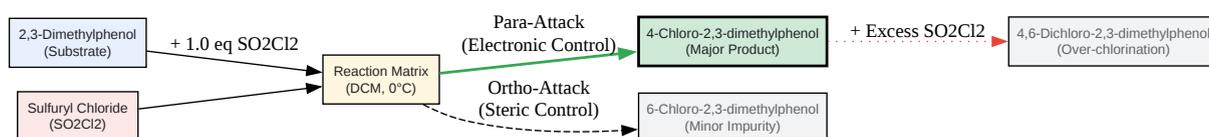
- Substrate: 2,3-Dimethylphenol (CAS 526-75-0)[1]
- Reagent: Sulfuryl Chloride (SO<sub>2</sub>Cl<sub>2</sub>) or tert-Butyl Hypochlorite[1]
- Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl<sub>4</sub>)

Step-by-Step Workflow:

- Dissolution: Dissolve 0.1 mol of 2,3-dimethylphenol in dry DCM under N<sub>2</sub> atmosphere.
- Controlled Addition: Add 0.1 mol of Sulfuryl Chloride dropwise at 0°C. Note: Low temperature is critical to minimize di-chlorination.
- Reflux: Allow the mixture to warm to room temperature, then reflux for 1 hour to drive off SO<sub>2</sub> and HCl gases.
- Quench: Wash the reaction mixture with water, then 5% NaHCO<sub>3</sub> to remove acidic byproducts.
- Purification: The crude product contains ~85% 4-chloro isomer and ~15% 6-chloro isomer.[1]
  - Recrystallization:[1] Use non-polar solvents (Hexane/Benzene) to selectively crystallize the 4-chloro isomer.[1]

- Verification: Isomer purity must be confirmed via  $^1\text{H-NMR}$  (coupling constants of aromatic protons).[1]

## Synthesis Pathway Visualization



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Caption: Reaction pathway showing the competition between electronic direction (Major product) and steric control (Minor product).

## Part 4: Physicochemical Properties

Due to database contamination with PCMX data, researchers should treat literature melting points with caution. The values below represent the distinct profile of the 2,3-isomer.

Property	Data / Estimate	Context
Physical State	Crystalline Solid	White to off-white needles.[1]
Melting Point	~80–90 °C (Est.)	Note: Often cited as 115°C (PCMX value). Pure 2,3-xylenol melts at 74°C; chlorination elevates this moderately.
Solubility (Water)	Low (< 1 g/L)	Hydrophobic due to methyl/chloro lipophilicity.
Solubility (Organic)	High	Soluble in Ethanol, DCM, Toluene.
pKa	~9.8 - 10.2	Slightly less acidic than PCMX due to electron-donating methyl at C2 (ortho).[1]
LogP	~3.1	High lipophilicity, indicating membrane permeability.

## Part 5: Analytical Characterization

To validate the structure (and rule out the 3,5-isomer), use the following NMR diagnostic markers:

- <sup>1</sup>H-NMR (CDCl<sub>3</sub>, 400 MHz):
  - Aromatic Region: You will see an AB quartet (or two doublets) for the protons at C5 and C6.
    - PCMX (3,5-isomer): Shows a singlet (isolated proton) or weak meta-coupling, as protons are at C2 and C6 (symmetric).
    - Target (2,3-isomer): Protons are at C5 and C6 (vicinal). Coupling constant (J) ≈ 8.0–9.0 Hz is the definitive proof of ortho-proton relationship.

- Methyl Region: Two distinct singlets (or closely spaced) due to different environments (C2 vs C3).

## Part 6: Biological Activity & Applications[1][3][4]

### Mechanism of Action

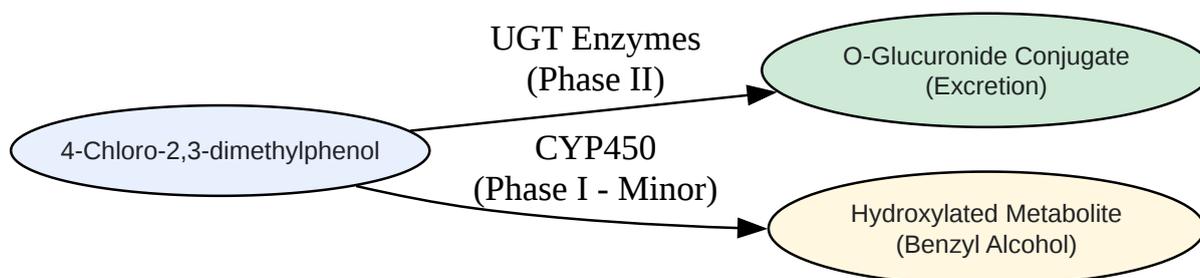
Like other halogenated phenols, **4-Chloro-2,3-dimethylphenol** acts as a membrane disruptor. [1]

- Adsorption: The lipophilic ring inserts into the bacterial cell wall.
- Disruption: The hydroxyl group interferes with hydrogen bonding in the lipid bilayer.
- Leakage: This causes potassium ion efflux and proton motive force (PMF) collapse, leading to cell death.

### Metabolic Fate

In mammalian systems, the compound undergoes Phase II conjugation.

- Glucuronidation: The -OH group is conjugated with glucuronic acid.[1]
- Oxidation: The methyl groups (particularly at C3) may undergo oxidation to benzyl alcohols/benzoic acids by Cytochrome P450 enzymes, though the adjacent chlorine atom inhibits this at the C4-flanking position.



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Caption: Primary metabolic pathways involving conjugation and minor oxidation.[1]

## Part 7: References

- National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 74075, **4-Chloro-2,3-dimethylphenol**. Retrieved from [[Link](#)]
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## Sources

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- 2. [Chlorination of Phenols Revisited: Unexpected Formation of  \$\alpha,\beta\$ -Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [pubs.acs.org \[pubs.acs.org\]](#)
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